molecular formula C16H11ClF3NO B5787558 trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- CAS No. 6224-07-3

trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-

Cat. No.: B5787558
CAS No.: 6224-07-3
M. Wt: 325.71 g/mol
InChI Key: SMMFWYAGPPOQMC-BQYQJAHWSA-N
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Description

trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl-: is a synthetic organic compound characterized by the presence of a cinnamamide backbone substituted with a 3-chlorophenyl and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- typically involves the reaction of trans-cinnamamide with appropriate reagents to introduce the 3-chlorophenyl and trifluoromethyl groups. One common method involves the use of bis(2-methallyl)-cycloocta-1,5-diene-ruthenium(II) as a catalyst, along with 1,4-bis(dicyclohexylphosphinobutane) and ytterbium triflate under nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.

Biology: In biological research, it is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target proteins. The 3-chlorophenyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • trans-3-Phenylacrylamide
  • N-Phenyl-3-chloro-trans-cinnamamide
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide

Uniqueness: The presence of both the 3-chlorophenyl and trifluoromethyl groups in trans-Cinnamamide, N-(3-chlorophenyl)-3-trifluoromethyl- distinguishes it from other cinnamamide derivatives. These substituents confer unique chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c17-13-5-2-6-14(10-13)21-15(22)8-7-11-3-1-4-12(9-11)16(18,19)20/h1-10H,(H,21,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMFWYAGPPOQMC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358040
Record name (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6224-07-3
Record name (2e)-n-(3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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